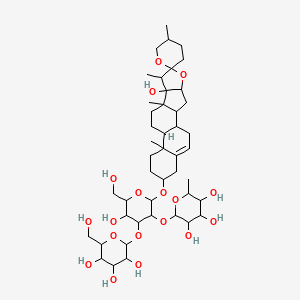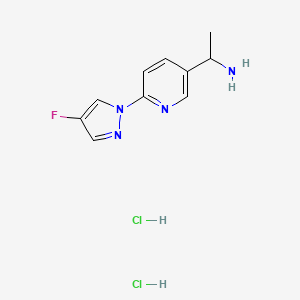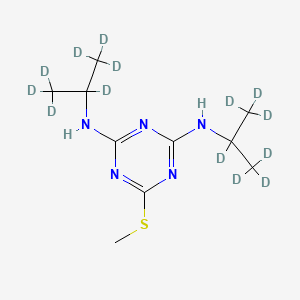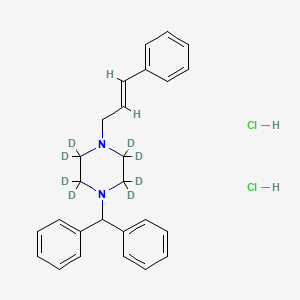
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound with a unique structure. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a dioxolane ring and trideuteriomethyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves multiple steps. One common method includes the reaction of a purine derivative with a dioxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the dioxolane ring and the incorporation of trideuteriomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .
Aplicaciones Científicas De Investigación
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biochemical pathways involving purines.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and trideuteriomethyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione: This compound is similar in structure but lacks the trideuteriomethyl groups.
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine: Another related compound with a similar core structure but different functional groups.
Uniqueness
The presence of trideuteriomethyl groups in 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione makes it unique. These groups can influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H15N4O4+ |
|---|---|
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1/i1D3,2D3 |
Clave InChI |
QFHFEUWSXMIRJL-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])CC3OCCO3 |
SMILES canónico |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)


![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)
![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)
![3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299848.png)
![Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)
![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride](/img/structure/B12299869.png)


